molecular formula C37H60O8 B13386946 (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

Cat. No.: B13386946
M. Wt: 632.9 g/mol
InChI Key: MQGABSJZVJOSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13}.0^{4,12}.0^{5,9}]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol is a highly complex steroidal glycoside characterized by a pentacyclic core structure fused with an oxane (oxygen-containing heterocycle). Its stereochemistry (as denoted by the R/S configurations) and functional groups—hydroxymethyl, methoxy, and multiple hydroxyl groups—play critical roles in its physicochemical and biological properties. The compound belongs to the class of steroid glycosides, which are known for their roles in membrane stability, signaling, and interactions with cellular receptors .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGABSJZVJOSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of momordicoside F1 typically involves the extraction of the compound from the fruits of Momordica charantia. The extraction process can be carried out using solvents such as distilled water, ethanol, or hexane . The extracted compounds are then purified using chromatographic techniques to isolate momordicoside F1.

Industrial Production Methods

Industrial production of momordicoside F1 involves large-scale extraction from Momordica charantia fruits. The process includes harvesting the fruits, drying them, and then using solvents to extract the bioactive compounds. The extracts are then subjected to purification processes to obtain momordicoside F1 in its pure form .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is dictated by:

  • Steroidal core : A rigid pentacyclic framework (nonadecane derivative) with 15 defined stereocenters and one double bond (C2-C3) .

  • Glycosidic linkage : A β-D-allopyranose moiety attached via an ether bond to the steroidal aglycone .

  • Functional groups :

    • Hydroxyl groups (4 H-bond donors) on the sugar moiety .

    • Methoxy groups at positions 19 and 6 of the heptene side chain .

    • Epoxide ring (18-oxapentacyclo system) .

Glycosidic Bond Hydrolysis

The β-D-allopyranose unit is susceptible to acid- or enzyme-catalyzed hydrolysis. This reaction would yield the aglycone (steroidal component) and free allose.

Reaction Conditions Products Mechanism
Acidic (HCl/H₂O, reflux)Aglycone + D-alloseAcid-catalyzed cleavage of the ether bond
Enzymatic (β-glucosidase)Aglycone + D-alloseEnzymatic hydrolysis of β-glycosidic linkage

Epoxide Ring Opening

The 18-oxapentacyclo epoxide may undergo nucleophilic attack under acidic or basic conditions:

Conditions Reagents Products
Acidic (H⁺)H₂O, ROHVicinal diol or ether derivatives
Basic (OH⁻)Nucleophiles (e.g., NH₃)Trans-diols or amino alcohols

Oxidation of Alkenes

The (E)-configured double bond in the heptene side chain (C4-C5) can undergo epoxidation or dihydroxylation:

Oxidizing Agent Product
mCPBA (meta-chloroperbenzoic acid)Epoxide derivative
OsO₄ (osmium tetroxide)Vicinal diol

Photodegradation

The conjugated diene system in the steroidal core (C2-C3 double bond) may undergo [4+2] cycloaddition under UV light, forming dimeric products.

Thermal Degradation

At elevated temperatures (>150°C), retro-Diels-Alder fragmentation of the pentacyclic system is likely, producing smaller terpenoid fragments .

Esterification

The hydroxyl groups on the sugar moiety can be acetylated or sulfonated:

Reagent Product
Acetic anhydride (Ac₂O)Peracetylated derivative
Tosyl chloride (TsCl)Tosylate intermediate for further substitution

Methoxy Group Demethylation

The methoxy groups (C19, C6) can be cleaved using strong Lewis acids (e.g., BBr₃) to yield phenolic derivatives .

Research Gaps and Limitations

While structural data and computed properties (e.g., XLogP3 = 5.1, TPSA = 127 Ų) are well-documented , experimental studies on reaction kinetics, regioselectivity, or catalytic systems remain sparse. Further investigations are needed to:

  • Characterize stereochemical outcomes of epoxide ring-opening reactions.

  • Optimize glycosylation/deprotection strategies for synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with other steroidal glycosides and triterpenoids. Key comparisons include:

Feature Target Compound Compound 11 () Amygdalin ()
Core Structure Pentacyclic steroidal backbone with oxane Spiro[5-oxapentacyclo[...]icos-18-ene-6,2'-oxane] Cyanogenic glycoside with a glucose moiety
Functional Groups Hydroxymethyl, methoxy, hydroxyl groups Hydroxyl, methoxy, acetyl groups Hydroxyl, nitrile, glycosidic linkage
Molecular Weight ~915–950 g/mol (estimated) 915.10 g/mol 457.43 g/mol
Stereochemistry Multiple stereocenters (R/S configurations) 16 stereocenters Fewer stereocenters (e.g., glucose anomeric carbon)
ADMET Profile High oral bioavailability (81.43%), moderate BBB permeability (72.50%) Similar bioavailability; inhibits CYP enzymes (e.g., CYP3A4) Low bioavailability due to hydrolysis to toxic metabolites

Key Differentiators

  • Stereochemical Complexity : Unlike simpler glycosides (e.g., amygdalin), the target compound’s pentacyclic backbone and stereochemistry require advanced NMR and X-ray crystallography for unambiguous identification, akin to sesquisabinene diastereomers in , where δ 35.2 and 29.7 ppm in $^{13}\text{C}$ NMR distinguish isomers .
  • Substituent Effects : The 6-methoxy-6-methylhept-4-en-2-yl side chain in the target compound contrasts with acetylated or fluorinated side chains in analogues (e.g., fluorinated compound 16 in ), which alter hydrophobicity and metabolic stability .

Physicochemical and Spectroscopic Comparisons

  • Solubility: The compound’s hydroxyl and glycosidic groups enhance water solubility compared to non-polar triterpenoids (e.g., β-sitosterol in ) but reduce it relative to fluorinated derivatives (e.g., compound 16 in ) .
  • Spectroscopic Identification :
    • $^{1}\text{H}$-NMR: Protons adjacent to the oxane ring (δ 3.0–5.5 ppm) overlap with signals seen in spirosterols ( ), while methoxy groups (δ ~3.3 ppm) mirror those in 3β-acetoxy pimarane ( ) .
    • $^{13}\text{C}$-NMR: The oxapentacyclic carbons (δ 70–110 ppm) align with sesquisabinene B ( ), but methylene carbons in the hept-4-en-2-yl chain (δ 17–25 ppm) are distinct .

Biological Activity

The compound (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol is a complex organic molecule with notable biological activities. This article explores its pharmacological properties based on various research findings.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC54H52O19
Molecular Weight1005 g/mol

IUPAC Name

The IUPAC name of the compound is:

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems and can contribute to reducing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating conditions characterized by chronic inflammation .

Immunomodulatory Effects

The compound has been shown to enhance the proliferation and antibody production of T and B lymphocytes in vitro. This immunomodulatory effect indicates its potential use in enhancing immune responses in various clinical settings .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . Further research is needed to elucidate the specific mechanisms involved.

Study on Antioxidant Activity

A study conducted on various phytochemicals including this compound highlighted its ability to scavenge free radicals effectively. The results indicated a strong correlation between the structure of the compound and its antioxidant capacity .

Immunomodulatory Study

In an experimental model involving lymphocyte cultures treated with the compound:

  • Proliferation Assay : Enhanced T-cell proliferation was observed.
  • Cytokine Production : Increased levels of IgM and IgG were noted post-treatment.

These findings support the potential therapeutic use of the compound in immunotherapy .

Anticancer Mechanism Exploration

In vitro assays using cancer cell lines demonstrated that treatment with the compound resulted in:

  • Cell Cycle Arrest : Induction of G1 phase arrest.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.

These results suggest a multifaceted mechanism by which this compound may exert its anticancer effects .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) and 785 nm SPELEC Raman spectroscopy are effective for non-targeted analysis, especially when using silver screen-printed electrodes (SPEs) to enhance sensitivity. These methods allow identification of functional groups and stereochemical configurations .
  • Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming regiochemistry and isotopic patterns. For example, coupling constants in 1H^1H-NMR can resolve stereochemical ambiguities in the oxapentacyclic core.
  • Reference Standards : Cross-validate spectral data with certified reference materials to ensure accuracy.

Table 1: Key Spectroscopic Techniques

TechniqueApplicationKey Parameters
EC-SERSFunctional group identificationSilver SPE, 785 nm excitation
1H^1H-NMRStereochemical resolutionCoupling constants (J values)
HRMSMolecular weight confirmationm/z precision (±0.001 Da)

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance) and full-body chemical suits to prevent dermal exposure. Respiratory protection (e.g., NIOSH-certified P95 respirators) is required if aerosolization occurs .
  • Environmental Controls : Work in a fume hood with HEPA filtration to minimize airborne exposure. Avoid drainage contamination due to potential aquatic toxicity.
  • First Aid : Immediate decontamination with water for skin/eye contact. Toxicity data (e.g., LD50_{50}) should guide emergency protocols.

Q. How do physical properties (e.g., solubility, melting point) influence experimental design?

Methodological Answer:

  • Solubility : The compound’s low water solubility (data pending) necessitates polar aprotic solvents (e.g., DMSO) for dissolution. Pre-saturate solvents to avoid precipitation during reactions .
  • Thermal Stability : The melting point (87–90°C) indicates stability below 80°C. Avoid prolonged heating above this threshold to prevent decomposition.

Table 2: Key Physical Properties

PropertyValue/RangeExperimental Implication
Melting Point87–90°CStable below 80°C
Boiling Point438.6°C (estimated)Vacuum distillation recommended
LogP (estimated)~3.2 (hydrophobic)Use DMSO or THF for solubilization

Advanced Research Questions

Q. How can computational modeling optimize synthesis pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, simulate the stereochemical outcomes of the oxapentacyclic core formation .
  • AI-Driven Reaction Design : Platforms like COMSOL Multiphysics integrated with AI can predict optimal conditions (e.g., temperature, catalyst loading) by analyzing historical reaction data. Multi-objective optimization algorithms balance yield and purity .
  • Case Study : A hybrid DFT-ML workflow reduced reaction optimization time by 60% in similar steroidal glycosides .

Q. How can researchers resolve contradictions between experimental and computational data?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in spectral or chromatographic datasets. For example, discrepancies in NMR shifts may arise from solvent effects or tautomerism .
  • Orthogonal Validation : Cross-check results using independent methods (e.g., X-ray crystallography for stereochemical validation if NMR data conflicts with DFT predictions).
  • Error Propagation Modeling : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) using Monte Carlo simulations .

Q. What strategies exist for analyzing the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC-UV/MS. Identify major degradation products (e.g., hydrolysis of the methoxy group) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions. For example, activation energy (EaE_a) calculations from thermal degradation data .
  • Table 3: Stability Study Design
StressorConditionsAnalytical Method
Acid/Base Hydrolysis0.1M HCl/NaOH, 70°C, 24hHPLC-MS
Oxidative3% H2_2O2_2, 40°CUV-Vis spectroscopy

Q. How can advanced statistical methods improve experimental reproducibility?

Methodological Answer:

  • Factorial Design of Experiments (DoE) : Use a 2k2^k factorial design to screen variables (e.g., catalyst concentration, temperature) for synthesis optimization. Response surface methodology (RSM) identifies nonlinear interactions .
  • Inferential Statistics : Apply t-tests or ANOVA to compare batch-to-batch variability in purity assays. For example, assess the impact of reaction time on enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.